molecular formula C12H12N2O2 B1336639 Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)- CAS No. 160388-51-2

Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-

Cat. No. B1336639
CAS RN: 160388-51-2
M. Wt: 216.24 g/mol
InChI Key: FGOUWZMAKYNJBA-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-, is a chemical compound that is part of a broader class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds are known for their various biological activities and are often used in pharmaceuticals and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene (THSB) has been used as a catalyst for the synthesis of bis(pyrazol-5-ols) derivatives, which are structurally related to the compound of interest . Another method involves the coupling reaction between aminopyrazoles and aryl diazonium chlorides to obtain triazene derivatives . Additionally, a one-pot, four-component condensation reaction has been employed to synthesize complex pyrazole derivatives, showcasing the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of novel triazolyl benzene derivatives was confirmed by IR and 13C NMR spectroscopy . X-ray powder diffraction methods have been used to determine the crystal structures of polytopic azoles, revealing their non-isomorphous crystal structures and hydrogen bonding interactions . X-ray crystallography has also been utilized to study the conformational isomerism of aromatic propellenes containing pyrazolyl groups .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions. The synthesis of bis(pyrazol-5-ols) derivatives involves condensation reactions , while the synthesis of antioxidant pyrazole derivatives utilizes cycloaddition reactions . The reactivity of these compounds is influenced by the substituents on the aromatic ring, with methoxy substituents often enhancing antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the thermal analyses of polytopic azoles have shown high chemical and thermal stability . The solubility and reactivity of these compounds can be tailored by modifying their functional groups, as seen in the synthesis of sulfonamide derivatives . The host-guest properties of certain pyrazole derivatives have been studied, revealing their ability to form inclusion complexes with various acids .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed new ligands and characterized palladium(II) and platinum(II) complexes involving derivatives of benzeneacetic acid. These studies emphasize the solid-state characterization and explore the hydrogen bonding and π-stacking interactions, offering insights into the molecular assembly of these compounds (McKay et al., 2016). Another study focused on the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, evaluating their antioxidant activity, showing the potential of these compounds in therapeutic applications due to their high radical scavenging activity (Lavanya et al., 2014).

Biological and Anticancer Evaluation

The anticancer evaluation of certain derivatives of benzeneacetic acid has been conducted, revealing their potential efficacy against specific cancer cell lines. This research underlines the importance of these compounds in the development of novel anticancer drugs (Salahuddin et al., 2014).

Magnetic Properties and Material Science

Studies on complexes derived from asymmetric benzeneacetic acid derivatives have also been conducted, with findings on their syntheses, structures, and magnetic properties. These studies contribute to the field of material science by exploring the multidimensional complexes and their potential applications (Li et al., 2017).

Synthetic Methodologies

Research has also been directed towards developing novel synthetic methodologies for heterocyclic compounds, leveraging benzeneacetic acid derivatives. These studies offer valuable insights into the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Dzvinchuk et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, 4-(1H-Pyrazol-1-ylmethyl)benzeneboronic acid pinacol ester, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[4-(pyrazol-1-ylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUWZMAKYNJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437529
Record name Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-

CAS RN

160388-51-2
Record name Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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